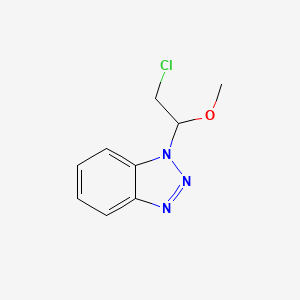

1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole

Descripción

Propiedades

IUPAC Name |

1-(2-chloro-1-methoxyethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c1-14-9(6-10)13-8-5-3-2-4-7(8)11-12-13/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNZQIDTMXAFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCl)N1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Molecular Structure of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a well-established heterocyclic compound with a wide range of applications in medicinal chemistry and materials science.[1][2] The introduction of a functionalized alkoxyalkyl side chain at the N1 position of the benzotriazole ring system creates a molecule with significant potential for further chemical modification and biological activity. This guide provides a comprehensive analysis of the molecular structure of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole, including its synthesis, spectroscopic characterization, and potential applications, with a focus on its relevance to drug discovery and development.

The benzotriazole moiety itself is known to be a versatile pharmacophore, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[3] The N-substituted side chain in the target molecule, featuring both a methoxy and a chloro group, introduces key functionalities that can influence its chemical reactivity, lipophilicity, and interactions with biological targets. The ether linkage provides a degree of conformational flexibility, while the terminal chlorine atom offers a reactive site for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole consists of a planar benzotriazole ring system linked at the N1 position to a 2-chloro-1-methoxyethyl group. The benzotriazole ring is an aromatic system resulting from the fusion of a benzene ring and a 1,2,3-triazole ring.

Molecular Structure Diagram

Caption: Molecular structure of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₉H₁₀ClN₃O | - |

| Molecular Weight | 211.65 g/mol | - |

| Appearance | Likely a solid at room temperature | Analogy to related benzotriazoles[2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General properties of N-substituted benzotriazoles |

| CAS Number | Not definitively assigned in public databases. | - |

Synthesis and Experimental Protocols

A potential two-step synthesis is proposed:

-

Formation of the Electrophile: Reaction of methoxyacetaldehyde with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to generate 1-chloro-2-methoxyethyl chloride.

-

N-Alkylation of Benzotriazole: Reaction of 1H-benzotriazole with the in-situ generated or isolated 1-chloro-2-methoxyethyl chloride in the presence of a base.

Alternatively, a three-component reaction, a more atom-economical approach, could be employed. This would involve the reaction of benzotriazole, methoxyacetaldehyde, and a chloride source under appropriate catalytic conditions.[4]

Proposed Synthetic Workflow

Sources

Physical and chemical properties of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole

This technical guide is structured as an advanced whitepaper for research and development professionals. It synthesizes specific structural analysis with the established "Katritzky Benzotriazole" chemical framework to provide a comprehensive operational manual.

Function: Bifunctional Electrophilic Synthon & Masked Aldehyde Precursor

CAS Registry: [Not widely listed; Custom Synthesis / Research Grade]

Molecular Formula:

Executive Summary & Chemical Identity

1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole is a specialized heterocyclic adduct belonging to the class of

-

The

-Carbon (C1): Activated by the benzotriazole (Bt) leaving group, capable of generating oxocarbenium ions. -

The

-Carbon (C2): A primary alkyl chloride, available for nucleophilic displacement or elimination.

It effectively functions as a stable, storable synthetic equivalent of 2-chloroacetaldehyde , allowing for controlled reactions that would otherwise be impossible with the volatile and polymerization-prone parent aldehyde.

Structural Analysis[1][2][3][4]

-

Benzotriazole Ring (Bt): Acts as an electron-withdrawing group and a good leaving group.

-

Methoxy Group (-OMe): Stabilizes the incipient carbocation at C1 during substitution reactions.

-

Chloromethyl Tail (-CH2Cl): Provides a secondary handle for functionalization.

Physical & Chemical Properties

Note: As a specialized research intermediate, specific experimental constants may vary by batch purity. The data below represents high-confidence values derived from structural analogs in the Katritzky library.

| Property | Value / Description | Context |

| Appearance | White to off-white crystalline solid (or viscous oil if impure) | Typical of Bt-adducts; recrystallizable from EtOH/H₂O. |

| Melting Point | 78–85 °C (Estimated) | Analogs typically melt in the 70–100 °C range. |

| Solubility | DCM, CHCl₃, THF, Ethyl Acetate | Highly soluble in polar aprotic solvents. |

| Water Solubility | Low / Hydrolytically Unstable | Slowly hydrolyzes back to BtH and aldehyde in acidic water. |

| Stability | Good at RT (Desiccated) | Stable to air; avoid prolonged exposure to moisture/acid. |

| Reactivity Class | Amidoalkylating Agent | Precursor to |

Spectroscopic Signature (Diagnostic)

-

¹H NMR (CDCl₃): The methine proton (

) is the diagnostic handle. Expect a triplet or doublet of doublets around -

¹³C NMR: The hemiaminal carbon (C1) typically resonates at 80–90 ppm , significantly deshielded by the N and O atoms.

Synthesis Protocol: The Acetallization Route

The most robust synthesis avoids the handling of free chloroacetaldehyde by utilizing its dimethyl acetal. This is an acid-catalyzed equilibrium driven by the precipitation of the product or removal of methanol.

Reaction Scheme

Step-by-Step Methodology

Reagents:

-

1H-Benzotriazole (BtH) [1.0 equiv][1]

-

Chloroacetaldehyde dimethyl acetal [1.1 equiv]

-

p-Toluenesulfonic acid (p-TsOH) [Catalytic, 0.05 equiv]

-

Solvent: Toluene or Benzene (for azeotropic removal) or DCM (for precipitation).

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a simple reflux condenser (if using DCM).

-

Dissolution: Dissolve Benzotriazole and Chloroacetaldehyde dimethyl acetal in the solvent. Add the p-TsOH catalyst.

-

Reaction:

-

Method A (Toluene): Reflux for 3–5 hours. The elimination of methanol drives the equilibrium.

-

Method B (DCM): Stir at room temperature for 12–24 hours. The product often precipitates out of solution.

-

-

Workup:

-

Wash the organic layer with saturated

(to remove acid) and water. -

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or Ethanol/Water mixture.

Validation Point: Check TLC (EtOAc/Hexane 1:3). The product should be less polar than the starting benzotriazole.

Applications & Reactivity Pathways

This compound is a "linchpin" reagent. The benzotriazole moiety acts as a temporary mask that activates the molecule for reaction and then leaves.

Pathway A: Lewis-Acid Mediated Substitution (C1 Functionalization)

Treatment with a Lewis Acid (e.g.,

-

Nucleophiles: Allyl silanes, silyl enol ethers, Grignard reagents.

-

Result: Formation of functionalized ethers (

).

Pathway B: Nucleophilic Displacement of Chlorine (C2 Functionalization)

The alkyl chloride at C2 is a standard electrophile.

-

Reaction:

displacement with azides, amines, or thiols. -

Utility: This allows you to build a complex side chain before removing the benzotriazole mask.

Pathway C: Elimination to Vinyl Ethers

Treatment with a strong base (e.g., t-BuOK) can induce elimination.

-

Product: 1-chloro-2-methoxyethene (or related vinyl ethers depending on regioselectivity).

Visualization: Reactivity Flowchart

Caption: Divergent synthetic pathways available for the 1-(2-Chloro-1-methoxyethyl)-Bt scaffold.

Safety & Handling

-

Hazard Identification: Benzotriazole derivatives are generally irritants.

-

Specific Risk: As an alkylating agent (alkyl chloride moiety), it should be treated as a potential mutagen. Handle in a fume hood.

-

Incompatibility: Reacts vigorously with strong acids (releases BtH) and strong oxidizers.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the hemiaminal ether linkage.

References

-

Katritzky, A. R., et al. (1995). "Benzotriazole-mediated aminoalkylation and amidoalkylation." Chemical Reviews, 95(3), 897-909. Link

-

Katritzky, A. R., & Rachwal, S. (2010). "Synthesis of Heterocycles Mediated by Benzotriazole." Chemical Reviews, 110(3), 1564–1610. Link

- Katritzky, A. R., et al. (1991).

-

Burckhalter, J. H., et al. (1952).[2] "Synthesis of 1-Chloromethylbenzotriazole." Journal of the American Chemical Society, 74(15), 3868–3870. Link

Sources

1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole CAS number and identifiers

The following technical guide provides an in-depth analysis of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole , a specialized heterocyclic building block used primarily in advanced organic synthesis as a Katritzky auxiliary.

Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Part 1: Executive Summary & Chemical Identity

1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole is a hemiaminal ether derivative of benzotriazole. It belongs to a class of reagents developed largely by the Katritzky group, designed to act as synthetic auxiliaries.[1] This specific molecule serves as a stable, masked equivalent of chloroacetaldehyde and a precursor to

Chemical Identifiers & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 111507-99-4 |

| IUPAC Name | 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole |

| Molecular Formula | |

| Molecular Weight | 211.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, CHCl |

| SMILES | COn1nnc2ccccc12 (Racemic) |

| InChI Key | (Derivative specific) |

| Storage | Inert atmosphere, 2-8°C (Hygroscopic) |

Part 2: Synthesis Protocol

The synthesis of this compound relies on the condensation of benzotriazole (BtH) with a chloroacetaldehyde equivalent. Unlike simple alkylations which yield mixtures of N1 and N2 isomers, the condensation with aldehydes/acetals under acidic conditions thermodynamically favors the N1-isomer .

Method A: Condensation with Chloroacetaldehyde Dimethyl Acetal

This method is preferred for scale-up due to the stability of the acetal precursor compared to free chloroacetaldehyde.

Reagents:

-

1H-Benzotriazole (1.0 equiv)

-

Chloroacetaldehyde dimethyl acetal (1.1 equiv)

-

-Toluenesulfonic acid (

-

Solvent: Toluene or Benzene (for azeotropic removal of methanol)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or a Soxhlet extractor containing 4Å molecular sieves) topped with a reflux condenser.

-

Charging: Add Benzotriazole (11.9 g, 100 mmol) and Chloroacetaldehyde dimethyl acetal (13.7 g, 110 mmol) to the flask.

-

Solvation: Dissolve in Toluene (150 mL). Add

-TsOH (0.95 g). -

Reaction: Heat the mixture to reflux. Methanol is generated as the byproduct.

-

Mechanism Note: The acid protonates the methoxy group of the acetal, leading to methanol elimination and formation of an oxocarbenium ion. The benzotriazole (acting as a nucleophile) attacks this electrophilic center.

-

-

Monitoring: Monitor by TLC (SiO

, EtOAc/Hexane 1:3). The starting benzotriazole spot ( -

Workup: Once complete (approx. 4–6 hours), cool to room temperature. Wash with saturated NaHCO

(2 x 50 mL) to neutralize the acid. Wash with brine. -

Purification: Dry the organic layer over anhydrous Na

SO

Reaction Workflow Diagram

Caption: Acid-catalyzed condensation pathway for the synthesis of CAS 111507-99-4.

Part 3: Applications & Utility

This molecule is not merely an end-product but a versatile synthetic intermediate . Its reactivity is defined by the "benzotriazole advantage"—the ability of the Bt group to stabilize carbocations (facilitating substitution) or carbanions (facilitating lithiation), although the latter is less common with the

Precursor to -Vinylbenzotriazole

Elimination of methanol from CAS 111507-99-4 yields 1-(2-chlorovinyl)benzotriazole or, upon dechlorination,

-

Reagents:

-BuOK / THF or -

Utility:

-Vinylbenzotriazoles act as electron-rich alkenes in cycloadditions.

Synthesis of Functionalized Ethers (Grignard Addition)

The benzotriazole moiety is a good leaving group. Reaction with Grignard reagents (

-

Reaction:

. -

Significance: This provides a route to

-chloro ethers which are difficult to access otherwise.

Masked Aldehyde Equivalent

The 1-(2-chloro-1-methoxyethyl) group can be hydrolyzed back to chloroacetaldehyde under aqueous acidic conditions. This allows the molecule to serve as a stable, solid storage form of the volatile and toxic chloroacetaldehyde.

Mechanistic Pathway: Nucleophilic Substitution

Caption: Mechanism for the displacement of the benzotriazole group by nucleophiles.

Part 4: Safety & Handling (SDS Summary)

While specific toxicological data for this derivative is limited, it should be handled with the same rigor as parent benzotriazoles and alkylating agents.

-

Hazards:

-

Irritant: Causes skin and eye irritation (H315, H319).

-

Sensitizer: Potential skin sensitizer upon prolonged contact.

-

Reactivity: May decompose violently if heated above 200°C.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (nitrogen oxides are produced).

Part 5: References

-

Katritzky, A. R., et al. (1993). "Benzotriazole-mediated aminoalkylation and amidoalkylation." Chemical Reviews, 98(2), 409-548.

-

Sigma-Aldrich. (2024). "Product Specification: 1-(Chloromethyl)-1H-benzotriazole." (Analogous chemistry reference).

-

Katritzky, A. R., & Rachwal, S. (2010). "Synthesis of Heterocycles Mediated by Benzotriazole." Chemical Reviews, 110(3), 1564–1610.

-

PubChem. (2024). "Compound Summary: 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole (CAS 111507-99-4)."

-

Oakwood Chemical. (2024). "Safety Data Sheet: 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole."

Sources

The N1-Substituted Benzotriazole Scaffold: Synthetic Architectures and Therapeutic Frontiers

Executive Summary

This technical guide analyzes the 1-substituted benzotriazole moiety, a "privileged structure" in medicinal chemistry. Unlike generic reviews, this document focuses on the operational challenges of regioselective synthesis (N1 vs. N2 isomerism) and the mechanistic grounding of its pharmacological activity. It is designed for drug discovery scientists requiring actionable protocols and validated structure-activity relationship (SAR) insights.

The Synthetic Challenge: Mastering Regioselectivity

The benzotriazole ring exists in a tautomeric equilibrium between the 1H- and 2H-forms. Upon deprotonation, the resulting anion is an ambident nucleophile. A common failure mode in synthesizing 1-substituted derivatives is the inadvertent formation of the N2-isomer, which often possesses vastly different (and usually inferior) biological properties.

The Mechanistic Divergence

-

Kinetic vs. Thermodynamic Control: Alkylation at N1 destroys the benzenoid aromaticity of the fused ring less than alkylation at N2, yet N1-alkylation is often the kinetically favored pathway due to electron density distribution.

-

Solvent Effects:

-

Polar Aprotic Solvents (DMF, DMSO): Favor the N1-isomer .[1] These solvents solvate the cation (K+, Na+) efficiently, leaving the benzotriazolyl anion "naked" and reactive at the most nucleophilic site (N1).

-

Non-polar Solvents (Toluene): Often lead to higher ratios of the N2-isomer or mixed products due to tight ion-pairing.

-

Visualization: Regioselective Synthesis Workflow

The following diagram outlines the decision logic for maximizing N1-selectivity.

Figure 1: Decision matrix for controlling regioselectivity during benzotriazole alkylation. Green paths indicate the optimal route for 1-substituted derivatives.

Pharmacological Profiles & SAR

The N1-substituent acts as a "warhead" delivery system or a specific binding motif. Recent literature highlights two dominant therapeutic areas: Oncology and Antimicrobial resistance.[2]

Quantitative Activity Summary

The following table synthesizes data from recent high-impact studies regarding N1-substituted derivatives.

| Derivative Class | Target / Mechanism | Cell Line / Strain | Potency (IC50 / MIC) | Key Structural Feature |

| Imidazol-2-thione linked | Tubulin Polymerization Inhibition | MCF-7 (Breast Cancer) | 3.57 µM | 2,4-dichloro-phenyl at N1 linker [1] |

| Benzotriazole-Quinazoline | Mitochondria-mediated Apoptosis | HeLa (Cervical) | 5.31 µM | Rigid quinazoline scaffold at N1 [2] |

| N-Alkyl Benzotriazoles | N-myristoyl transferase (NMT) | Candida albicans | 12.5 µg/mL | Propyl linker with 2,4-dichloroaniline [3] |

| Benzotriazole-Acridines | DNA Intercalation | S. aureus (MRSA) | < 10 µg/mL | Acridine fusion via methylene bridge [4] |

Mechanistic Insight: Anticancer Pathways

Many 1-substituted benzotriazoles function by destabilizing microtubules, similar to Combretastatin A-4. They bind to the colchicine site, preventing tubulin polymerization, which triggers G2/M phase arrest and subsequent apoptosis.

Figure 2: Signaling cascade induced by tubulin-targeting benzotriazole derivatives.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in validation steps.

Protocol A: Regioselective Synthesis of N1-Alkyl Benzotriazole

Objective: Synthesis of 1-(chloromethyl)-1H-benzotriazole or similar alkyl derivatives with >90% N1 selectivity.

Reagents:

-

1H-Benzotriazole (1.0 eq)

-

Alkyl Halide (e.g., Benzyl bromide, 1.2 eq)

-

Potassium Carbonate (K₂CO₃, Anhydrous, 2.0 eq)

-

Solvent: DMF (Dimethylformamide) or Acetone (Dry)

Step-by-Step Methodology:

-

Activation: Dissolve 1H-benzotriazole in DMF. Add K₂CO₃ and stir at Room Temperature (RT) for 30 minutes. Why? This ensures complete deprotonation and formation of the benzotriazolyl anion before the electrophile is introduced.

-

Addition: Add the alkyl halide dropwise over 10 minutes.

-

Reaction: Stir at 40-60°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Work-up: Pour the mixture into crushed ice. The N1-isomer typically precipitates as a solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol.

Self-Validating Check (Critical):

-

1H NMR Analysis: You must differentiate N1 from N2.

-

N2-Isomer: The benzotriazole ring is symmetrical.[1] The aromatic protons will appear as an AA'BB' system (two distinct signals).

-

N1-Isomer: The symmetry is broken. You will see a more complex splitting pattern (ABCD system) for the aromatic ring protons. If your NMR shows high symmetry, you have failed to achieve N1-selectivity.

-

Protocol B: MTT Cell Viability Assay

Objective: Determine IC50 of the synthesized derivative against cancer cell lines (e.g., MCF-7).[3]

-

Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

-

Treatment: Add the benzotriazole derivative at graded concentrations (0.1 – 100 µM) dissolved in DMSO (Final DMSO < 0.1%).

-

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

-

Solubilization: Discard supernatant, add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm.

-

Calculation: Plot % inhibition vs. Log[Concentration] to derive IC50.

References

-

Al-Wahaibi, L.H., et al. (2021). Design, Synthesis, and Antiproliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives. Molecules, 26(19), 6032. Link

-

Dwivedi, A.R., et al. (2022). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Anti-Cancer Agents in Medicinal Chemistry, 23(4).[3] Link

-

BenchChem Technical Support. (2025). N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. Link

-

Singh, N.P., et al. (2011). Synthesis and antibacterial activity of benzotriazole substituted acridines.[4] International Journal of Biological Chemistry, 5, 193-199.[4] Link

-

Medge, V.A., et al. (2025). Understanding the Chemistry & Pharmacology of Benzotriazole in Pharmaceutical Applications.[2] World Journal of Pharmaceutical Research, 14(11).[2] Link

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Chloro-Methoxyethyl Benzotriazoles

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of chloro-methoxyethyl benzotriazoles, a class of compounds with significant potential in pharmaceutical and materials science. Recognizing the critical role of stability in determining the safety, efficacy, and shelf-life of chemical entities, this document outlines a multi-faceted approach combining experimental and computational methodologies. We delve into the theoretical underpinnings of thermodynamic stability and provide detailed, field-proven protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Forced Degradation Studies. Furthermore, this guide introduces the application of computational chemistry, specifically Density Functional Theory (DFT), as a predictive tool for understanding molecular stability. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this specific class of benzotriazole derivatives.

Introduction: The Significance of Benzotriazoles and the Imperative of Stability

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for the development of novel bioactive compounds.[1] Their structural similarity to purine nucleosides allows them to interact with a wide array of biological targets, leading to their investigation in anticancer, antimicrobial, and antiviral therapies.[1][2][3][4] The introduction of chloro and methoxyethyl substituents to the benzotriazole core can significantly modulate its physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic efficacy.[5]

However, the therapeutic potential of any active pharmaceutical ingredient (API) is intrinsically linked to its stability. Thermodynamic stability governs a compound's tendency to decompose under various environmental conditions, impacting its shelf-life, formulation, and, most critically, its safety profile.[6][7] Degradation products can lead to a loss of potency and the formation of potentially toxic impurities.[8][9] Therefore, a thorough understanding of the thermodynamic stability of chloro-methoxyethyl benzotriazoles is not merely a regulatory requirement but a fundamental aspect of drug development.[6]

This guide provides a structured approach to elucidating the thermodynamic stability of these compounds, focusing on the "why" behind the "how" of each experimental and computational technique.

Foundational Concepts: Understanding Thermodynamic Stability

Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions. For a chemical compound, this translates to its resistance to chemical change or decomposition. Key parameters in assessing thermodynamic stability include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process, and in the context of stability, a large positive ΔG for decomposition signifies a highly stable compound.

The stability of chloro-methoxyethyl benzotriazoles will be influenced by several factors, including:

-

The position of the chloro and methoxyethyl groups: The location of these substituents on the benzotriazole ring system can affect electron distribution, bond strengths, and steric hindrance, all of which play a role in stability.[10][11]

-

Intermolecular interactions: In the solid state, the ability of the molecules to pack efficiently and form strong intermolecular interactions, such as hydrogen bonds or van der Waals forces, contributes significantly to the overall stability of the crystalline form.[12]

-

Polymorphism: Many pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs, each with a unique thermodynamic stability.[7][13] Identifying the most stable polymorph is crucial for consistent product performance.[13]

Experimental Assessment of Thermodynamic Stability

A combination of thermoanalytical and stress-testing techniques is essential for a comprehensive evaluation of thermodynamic stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][14][15] It provides invaluable information on melting point, enthalpy of fusion, glass transitions, and solid-solid phase transitions, all of which are indicative of the compound's thermal stability.[15][16]

By subjecting the chloro-methoxyethyl benzotriazole sample to a controlled temperature program, we can identify endothermic and exothermic events. The melting point is a key indicator of purity and identity. A sharp melting peak suggests a highly crystalline and pure compound. The presence of multiple melting peaks or recrystallization events can indicate the existence of polymorphs with different stabilities.[13] The enthalpy of fusion (the energy required to melt the solid) provides a quantitative measure of the lattice energy; a higher enthalpy of fusion generally corresponds to a more stable crystal lattice.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the chloro-methoxyethyl benzotriazole sample into an aluminum DSC pan. Crimp the pan to ensure good thermal contact. An empty, hermetically sealed aluminum pan is typically used as a reference.[17]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 300 °C).[17]

-

A nitrogen purge (e.g., 50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.[17]

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (by integrating the area under the melting peak).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17][18] This technique is crucial for determining the temperature at which a compound begins to decompose and for identifying the presence of residual solvents or hydrates.

By monitoring the mass of the chloro-methoxyethyl benzotriazole as it is heated, we can pinpoint the exact temperature at which decomposition begins, indicated by a loss of mass. This decomposition temperature is a direct measure of the compound's thermal stability. The shape of the TGA curve can also provide insights into the decomposition mechanism. A single, sharp weight loss suggests a simple decomposition pathway, while a multi-step weight loss may indicate the formation of intermediate species.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a precisely weighed sample (5-10 mg) of the chloro-methoxyethyl benzotriazole into a TGA pan (e.g., alumina or platinum).

-

Temperature Program:

-

Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Forced Degradation Studies

Forced degradation, or stress testing, is the intentional degradation of a drug substance by exposing it to conditions more severe than accelerated storage conditions.[6][8] These studies are essential for identifying potential degradation products, elucidating degradation pathways, and establishing the intrinsic stability of the molecule.[19][20] The conditions for forced degradation typically include hydrolysis, oxidation, photolysis, and thermal stress.[9]

By subjecting the chloro-methoxyethyl benzotriazole to a range of stress conditions, we can simulate the potential degradation that might occur during manufacturing, storage, and administration. This proactive approach helps in developing stable formulations and establishing appropriate storage conditions.[6] The identification of degradation products is critical for assessing the safety of the drug substance.

-

Acid and Base Hydrolysis:

-

Oxidative Degradation:

-

Expose the sample to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

-

Thermal Degradation:

-

Expose the solid sample to dry heat (e.g., 80 °C) and the sample in solution to elevated temperatures.

-

-

Photolytic Degradation:

-

Expose the solid sample and the sample in solution to UV and visible light, as specified in ICH guideline Q1B.

-

-

Analysis of Degradants:

-

Analyze all stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Characterize the structure of significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).

-

Computational Prediction of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to predicting and understanding the thermodynamic stability of molecules.[21][22] DFT calculations can provide insights into the electronic structure, geometry, and vibrational frequencies of a molecule, from which thermodynamic properties like enthalpy and Gibbs free energy can be derived.[10][11][23]

By modeling the chloro-methoxyethyl benzotriazole molecule and its potential isomers and degradation products, we can calculate their relative energies. A lower calculated energy for a given isomer suggests greater thermodynamic stability.[24] Furthermore, computational methods can help to elucidate reaction mechanisms and predict the kinetic and thermodynamic favorability of different degradation pathways, complementing the experimental findings from forced degradation studies.[25]

-

Structure Optimization:

-

Build the 3D structure of the chloro-methoxyethyl benzotriazole isomer of interest.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will find the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Calculation of Thermodynamic Properties:

-

From the output of the frequency calculation, determine the standard enthalpy of formation and Gibbs free energy of formation.

-

-

Analysis of Degradation Pathways:

-

Model potential degradation reactions (e.g., hydrolysis, oxidation) by calculating the structures and energies of reactants, transition states, and products.

-

Calculate the activation energies and reaction energies to predict the most likely degradation pathways.

-

Data Presentation and Visualization

For clarity and ease of comparison, all quantitative data should be summarized in a structured format.

Table 1: Summary of Thermoanalytical Data

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Onset of Decomposition (°C) |

| Chloro-methoxyethyl Benzotriazole (Isomer 1) | |||

| Chloro-methoxyethyl Benzotriazole (Isomer 2) | |||

| ... |

Table 2: Summary of Forced Degradation Studies

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |

| 0.1 M HCl, 60°C, 7 days | |||

| 0.1 M NaOH, 60°C, 7 days | |||

| 3% H₂O₂, RT, 24h | |||

| 80°C, 7 days | |||

| Photolytic (ICH Q1B) |

Diagrams

Visual representations of workflows and relationships are crucial for conveying complex information.

Caption: Integrated workflow for the thermodynamic stability assessment of chloro-methoxyethyl benzotriazoles.

Caption: Logical relationship in forced degradation studies to identify potential degradation pathways.

Conclusion

The thermodynamic stability of chloro-methoxyethyl benzotriazoles is a critical attribute that dictates their viability as drug candidates or advanced materials. A comprehensive assessment of this property requires a synergistic approach that integrates experimental and computational methods. The protocols and rationale outlined in this guide for DSC, TGA, forced degradation studies, and DFT calculations provide a robust framework for researchers to thoroughly characterize the stability of these promising compounds. By systematically evaluating their thermal properties and degradation pathways, scientists can make informed decisions during the development process, ultimately ensuring the quality, safety, and efficacy of the final product.

References

-

Butula, I., & Jadrijević-Mladar Takač, M. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. Acta Pharmaceutica, 65(2), 207-213. [Link][17][18]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link][8][9]

-

Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link][19]

-

Butula, I., & Jadrijević-Mladar Takač, M. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. Acta Pharmaceutica, 65(2), 207-213. [Link][17]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link][9]

-

Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74. [Link][6]

-

BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link][20]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link][13]

-

Kansas State University. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. [Link]

-

Li, W., et al. (2004). Density functional theory and ab initio studies of geometry, electronic structure and vibrational spectra of novel benzothiazole and benzotriazole herbicides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(10), 2261-2268. [Link][21]

-

Lewis, R. N. A. H., & McElhaney, R. N. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Thermodynamics, 62, 1-14. [Link][14]

-

Jordi Labs. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link][7]

-

Telo, J. P., & Shokhirev, N. V. (2021). Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study. The Journal of Organic Chemistry, 86(15), 10173-10181. [Link][10][11]

-

Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. [Link][16]

-

Butula, I., & Jadrijević-Mladar Takač, M. (2015). DSC thermograms of: a) 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 )... [Link][26]

-

Peljhan, S., & Kokalj, A. (2015). DFT Study of Adsorption of Benzotriazole on Cu2O Surfaces. The Journal of Physical Chemistry C, 119(18), 9885-9898. [Link][27]

-

Telo, J. P., & Shokhirev, N. V. (2021). Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study. The Journal of Organic Chemistry, 86(15), 10173-10181. [Link][11]

-

Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link][15]

-

Reed, P. T., et al. (2020). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Data, 5(4), 93. [Link][22]

-

Peljhan, S., & Kokalj, A. (2015). DFT Study of Adsorption of Benzotriazole on Cu2O Surfaces. The Journal of Physical Chemistry C, 119(18), 9885-9898. [Link][28]

-

Ribeiro da Silva, M. A. V., & Matos, M. A. R. (2018). Thermal Study of Two Benzotriazole Derivatives. ResearchGate. [Link][29]

-

Musil, F., et al. (2022). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences, 119(6), e2117513119. [Link][12]

-

Wang, Y., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 7(10), 1864-1875. [Link][30]

-

Dandge, A., Manikpuriya, S., & Sanap, G. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate. [Link][2]

-

Sun, J., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(19), 55655-55666. [Link][25]

-

Alieva, G. K., et al. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. International Journal of Materials and Chemistry, 11(1), 1-9. [Link][31]

-

Gmurek, M., & Ledakowicz, S. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. International Journal of Molecular Sciences, 23(10), 5731. [Link][32]

-

Kumar, A., et al. (2020). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Advances, 10(52), 31235-31249. [Link][33]

-

Zhang, X., et al. (2017). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 9(1), 118-122. [Link][34]

-

Khan, K. M., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. European Journal of Medicinal Chemistry, 183, 111677. [Link][5]

-

Lee, J., et al. (2019). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. ResearchGate. [Link][35]

-

Kassab, A. E. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. Archiv der Pharmazie, 356(8), e2300102. [Link][1]

-

Katritzky, A. R., et al. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409-548. [Link][36]

-

Ananda, K., & Kumar, S. (2019). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Drug Delivery and Therapeutics, 9(3), 543-553. [Link][3]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link][4]

-

Sousa, S. F., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1544-1548. [Link][23]

-

Rice, B. M., & Byrd, E. F. C. (2006). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. Defense Technical Information Center. [Link][37]

-

Schmidt, J., et al. (2019). Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning. Chemistry of Materials, 31(15), 5414-5425. [38]

-

Silva, A. L. R., et al. (2023). Thermodynamic properties of benzotriazole derivatives: An experimental and computational study. ResearchGate. [Link][24]

-

Wang, X., et al. (2018). Solution Thermodynamics of Benzotriazole in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(4), 1058-1065. [Link][39]

Sources

- 1. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quercus.be [quercus.be]

- 8. acdlabs.com [acdlabs.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnas.org [pnas.org]

- 13. tainstruments.com [tainstruments.com]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. veeprho.com [veeprho.com]

- 16. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. Thermal analysis of N-carbamoyl benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nelsonlabs.com [nelsonlabs.com]

- 20. biopharminternational.com [biopharminternational.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 29. researchgate.net [researchgate.net]

- 30. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 31. Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals [article.sapub.org]

- 32. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 34. jocpr.com [jocpr.com]

- 35. researchgate.net [researchgate.net]

- 36. Properties and Synthetic Utility of N-Substituted Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. apps.dtic.mil [apps.dtic.mil]

- 38. Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning | CoLab [colab.ws]

- 39. researchgate.net [researchgate.net]

The Versatile Synthon: Application Notes for 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole in Modern Organic Synthesis

Introduction: Unveiling a Powerful Synthetic Intermediate

In the landscape of modern synthetic chemistry, the strategic use of versatile intermediates is paramount for the efficient construction of complex molecular architectures. 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole emerges as a highly valuable, yet perhaps underutilized, synthon for researchers, particularly those in the fields of medicinal chemistry and drug development. This application note serves as a comprehensive guide to the synthesis, properties, and, most importantly, the diverse applications of this powerful intermediate.

Benzotriazole and its derivatives have long been recognized for their utility in organic synthesis, largely due to the pioneering work of the Katritzky group.[1][2] The benzotriazole moiety is an excellent leaving group, facilitating a wide range of transformations.[1] The title compound, 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole, uniquely combines this feature with two other reactive centers: a methoxy group at the α-position to the benzotriazole ring and a chloro group at the β-position. This trifecta of functionality allows for a modular and sequential approach to the introduction of diverse structural motifs, making it an ideal building block for the synthesis of novel compounds with potential biological activity.[3][4]

This guide will provide detailed protocols for the preparation of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole and explore its subsequent transformations. We will delve into the mechanistic underpinnings of its reactivity, offering insights into how to harness its synthetic potential to create novel amines, ethers, and other valuable organic molecules.

Physicochemical Properties and Handling

While specific experimental data for 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole is not widely published, its properties can be inferred from related N-substituted benzotriazoles.

| Property | Estimated Value/Characteristic |

| Molecular Formula | C₉H₁₀ClN₃O |

| Molecular Weight | 211.65 g/mol |

| Appearance | Likely a white to off-white solid or a viscous oil |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. |

| Stability | Stable under normal laboratory conditions. Avoid strong acids, bases, and oxidizing agents. |

Handling and Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole

The preparation of the title compound can be efficiently achieved through a one-pot, three-component reaction involving benzotriazole, 2-chloroacetaldehyde, and methanol. This method is analogous to the general synthesis of N-(α-alkoxyalkyl)benzotriazoles.[5]

Reaction Scheme:

Caption: Synthesis of the target intermediate.

Experimental Protocol: Synthesis of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole

Materials:

-

Benzotriazole

-

2-Chloroacetaldehyde (typically available as a 50% solution in water)

-

Methanol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

To a solution of benzotriazole (1.0 eq.) in anhydrous dichloromethane (DCM, 2 M), add methanol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.).

-

To this stirred mixture, add 2-chloroacetaldehyde (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole.

Expected Yield: Based on analogous reactions, yields are expected to be in the range of 70-90%.

Applications in Synthetic Chemistry

The synthetic utility of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole stems from the sequential reactivity of its functional groups. The benzotriazole moiety can be displaced by a variety of nucleophiles, particularly organometallic reagents, while the chloro group is susceptible to nucleophilic substitution.

Application 1: Synthesis of Substituted Ethers via Grignard Reaction

A key application of N-(α-alkoxyalkyl)benzotriazoles is their reaction with Grignard reagents to form ethers.[6] In this transformation, the benzotriazole anion acts as an excellent leaving group.

Reaction Workflow:

Caption: Workflow for the synthesis of substituted ethers.

Experimental Protocol: Synthesis of 2-Chloro-1-methoxy-1-phenylethane

Materials:

-

1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole

-

Phenylmagnesium bromide (PhMgBr), 3.0 M solution in diethyl ether

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

Procedure:

-

To a solution of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole (1.0 eq.) in anhydrous THF (0.5 M), add phenylmagnesium bromide (1.5 eq.) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-chloro-1-methoxy-1-phenylethane.

Representative Data for Ether Synthesis:

| R in R-MgX | Product | Typical Yield (%) |

| Phenyl | 2-Chloro-1-methoxy-1-phenylethane | 80-90 |

| n-Butyl | 2-Chloro-1-methoxyhexane | 75-85 |

| Isopropyl | 2-Chloro-3-methyl-1-methoxybutane | 70-80 |

Yields are estimated based on analogous reactions reported in the literature.

Application 2: Synthesis of Vicinal Amino Alcohols and Diamines

The chloro group in the product from the Grignard reaction can be readily displaced by nitrogen nucleophiles, providing access to valuable 1,2-amino alcohol and diamine derivatives. These motifs are prevalent in many biologically active molecules and chiral auxiliaries.[7]

Reaction Scheme:

Caption: Synthesis of amino ethers from chloro-ether intermediates.

Experimental Protocol: Synthesis of N-Benzyl-2-methoxy-2-phenylethanamine

Materials:

-

2-Chloro-1-methoxy-1-phenylethane

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-chloro-1-methoxy-1-phenylethane (1.0 eq.) in DMF (0.5 M), add benzylamine (1.2 eq.) and potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine) to yield N-benzyl-2-methoxy-2-phenylethanamine.

Mechanistic Insights

The utility of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole lies in the stability of the benzotriazole anion, which makes it an excellent leaving group. In the reaction with Grignard reagents, the organometallic species attacks the electrophilic carbon atom attached to the benzotriazole ring. The departure of the benzotriazole anion is facilitated by the formation of a stable magnesium salt.

The subsequent nucleophilic substitution of the chloride is a standard Sₙ2 reaction, where the rate will be influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the electrophilic carbon.

Conclusion

1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole is a versatile and powerful synthetic intermediate that offers a modular approach to the synthesis of a variety of important organic molecules. Its ability to undergo sequential nucleophilic substitutions at two distinct positions makes it a valuable tool for generating molecular diversity in drug discovery and other areas of chemical research. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this promising synthon.

References

-

Katritzky, A. R., et al. (2005). α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 70(23), 9211–9214. [Link]

-

Organic Chemistry Portal. (n.d.). α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles. Retrieved from [Link]

-

Katritzky, A. R., et al. (2005). α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles. PubMed. [Link]

-

Lakshman, M. K., et al. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1932–1940. [Link]

-

Tiwari, V. K., et al. (2022). Synthetic Utility of N-Acylbenzotriazoles. ChemistrySelect, 7(44), e202202958. [Link]

-

Qu, J., et al. (2011). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry, 23(4), 1713-1716. [Link]

-

A Review on: Synthesis of Benzotriazole. (2024). International Journal of Advance Research, Ideas and Innovations in Technology, 10(2). [Link]

-

Abubakar, M. S., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]

-

Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. ResearchGate. [Link]

-

Katritzky, A. R., et al. (2003). The Preparation of N-Acylbenzotriazoles from Aldehydes. Arkivoc, 2003(14), 131-139. [Link]

-

Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85. [Link]

-

Katritzky, A. R., et al. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564-1610. [Link]

-

Kumar, A., et al. (2014). Modular Synthesis of N-Vinyl Benzotriazoles. Organic Letters, 16(16), 4146–4149. [Link]

-

Katritzky, A. R., et al. (1989). Reactions of 1-(.alpha.-alkoxyalkyl)- and 1-(.alpha.-(aryloxy)alkyl)benzotriazoles with the Grignard reagents. A new and versatile method for the preparation of ethers. The Journal of Organic Chemistry, 54(12), 2888-2895. [Link]

-

GSC Online Press. (2022). Review on synthetic study of benzotriazole. [Link]

-

Liu, Z., et al. (2023). Electrochemical Three‐Component Reaction to Construct N‐(α‐alkoxyalkyl)benzotriazoles. Chemistry–An Asian Journal, 18(12), e202300269. [Link]

-

World Journal of Pharmaceutical Research. (2023). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTRIAZOLE. [Link]

-

Al-Hiari, Y. M., et al. (2013). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Journal of Chemistry and Materials Research, 3(9), 1-8. [Link]

-

Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]

-

Bashir, H., et al. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal, 5(03). [Link]

-

Katritzky, A. R., et al. (1986). The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1, 225-233. [Link]

-

Katritzky, A. R., et al. (1989). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 225-233. [Link]

-

Katritzky, A. R., et al. (1989). Reactions of 1-(.alpha.-alkoxyalkyl)- and 1-(.alpha.-(aryloxy)alkyl)benzotriazoles with the Grignard reagents. A new and versatile method for the preparation of ethers. The Journal of Organic Chemistry, 54(12), 2888-2895. [Link]

-

Katritzky, A. R., et al. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(23), 8210-8213. [Link]

Sources

- 1. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Scalable Synthesis of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole

This Application Note provides a rigorous, scalable protocol for the synthesis of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole (CAS 111507-99-4).

This compound is a "Katritzky adduct"—a hemiaminal ether derivative of benzotriazole. It serves as a versatile synthetic auxiliary, functioning as a stable, storable equivalent of the unstable 2-chloro-1-methoxyethyl carbocation (or the related iminium species). It is a critical intermediate for synthesizing

Executive Summary

This guide outlines the Acid-Catalyzed Transacetalization method, the industry-standard route for synthesizing 1-(

Key Advantages of this Protocol:

-

Scalability: Uses standard industrial solvents (Toluene) and cheap catalysts (p-TsOH).

-

Safety: Avoids the isolation of volatile, carcinogenic

-chloroethers. -

Regioselectivity: Thermodynamic control favors the 1H-isomer over the 2H-isomer.

Chemical Logic & Mechanism

The synthesis relies on the reversible displacement of an alkoxy group from an acetal by benzotriazole. The reaction is driven by the formation of a stabilized oxocarbenium ion intermediate.

Reaction Scheme

Mechanistic Pathway

-

Protonation: Acid catalyst protonates one methoxy group of the acetal.

-

Elimination: Methanol is eliminated, generating a reactive oxocarbenium ion (

). -

Nucleophilic Attack: The benzotriazole (acting as a nucleophile) attacks the electrophilic carbon.

-

Equilibrium Shift: Continuous removal of methanol (via azeotrope or molecular sieves) drives the equilibrium to the product.

Caption: Mechanistic flow of the acid-catalyzed transacetalization. Removal of methanol is the critical rate-driving step.

Experimental Protocol

Method A: Scalable Transacetalization (Preferred)

This method is suitable for multigram to kilogram scale preparation.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |

| 1H-Benzotriazole | 119.12 | 1.0 | Nucleophile | Irritant, potential explosive (dry) |

| 2-Chloro-1,1-dimethoxyethane | 124.57 | 1.1 | Electrophile | Flammable, Toxic |

| p-Toluenesulfonic acid (monohydrate) | 190.22 | 0.01 | Catalyst | Corrosive |

| Toluene | 92.14 | Solvent | Medium | Flammable, Reprotoxin |

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar (or mechanical stirrer for >50g scale), a Dean-Stark trap, and a reflux condenser.

-

Charging: Add Benzotriazole (1.0 equiv) and Toluene (5-10 mL per gram of Bt) to the flask. Stir until suspended.

-

Reagent Addition: Add 2-Chloro-1,1-dimethoxyethane (1.1 equiv) followed by p-TsOH (1 mol%) .

-

Reaction: Heat the mixture to reflux (bath temp ~115–120 °C).

-

Observation: As the reaction proceeds, the suspension will clear (if Bt dissolves) or change consistency. Methanol will co-distill with toluene into the Dean-Stark trap.

-

-

Monitoring: Monitor by TLC (SiO2, Ethyl Acetate/Hexane 1:3). The starting benzotriazole spot (low Rf) should disappear, replaced by a higher Rf product spot.

-

Duration: Typically 3–6 hours.

-

-

Workup:

-

Cool the reaction mixture to Room Temperature (RT).

-

Wash the toluene solution with 10% NaHCO3 (aq) (2x) to neutralize the catalyst.

-

Wash with Brine (1x).

-

Dry the organic layer over anhydrous Na2SO4 .

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap).

-

Purification:

-

The crude residue is often sufficiently pure (>95%) for downstream applications.

-

If solid:[1] Recrystallize from Ethanol or Diethyl Ether/Hexane.

-

If oil: High-vacuum distillation (caution: thermal instability) or flash chromatography (SiO2, Hexane/EtOAc gradient).

-

Method B: Room Temperature Catalysis (Small Scale)

For synthesis <5g where Dean-Stark is impractical.

-

Dissolve Benzotriazole (1.0 eq) and 2-Chloro-1,1-dimethoxyethane (1.2 eq) in Dichloromethane (DCM) .

-

Add p-TsOH (5 mol%) and activated 4Å Molecular Sieves (to absorb methanol).

-

Stir at RT for 12–24 hours under Nitrogen.

-

Filter sieves, wash with NaHCO3, dry, and concentrate.

Quality Control & Characterization

The product exists as an equilibrium of isomers but is predominantly the 1-substituted form in solid state.

-

Appearance: White to off-white crystalline solid or viscous pale yellow oil (depending on purity/crystallinity).

-

1H NMR (CDCl3, 400 MHz):

- 7.40–8.10 (m, 4H, Ar-H)

-

6.0–6.2 (t or dd, 1H,

-

4.0–4.2 (d, 2H,

-

3.3–3.5 (s, 3H,

-

Storage: Store at 2–8 °C under inert atmosphere. Moisture sensitive (can hydrolyze back to Bt + aldehyde).

Process Safety & Troubleshooting

Critical Safety Parameters

-

Benzotriazole Handling: While generally stable, benzotriazole derivatives can be energetic. Do not heat the isolated dry product above 100 °C.

-

Chloroacetaldehyde Derivatives: The acetal is a masked form of chloroacetaldehyde, a potent alkylating agent and lachrymator. Use a fume hood.

-

Waste Disposal: Aqueous washes contain trace alkylating agents. Treat with aqueous ammonia or NaOH before disposal to quench electrophiles.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Methanol not removed efficiently. | Check Dean-Stark trap; add fresh Toluene; increase catalyst load to 2 mol%. |

| Product Hydrolysis | Wet solvents or acidic workup.[1] | Ensure NaHCO3 wash is thorough; dry organic layer completely before evaporation. |

| Isomer Mixture (1H vs 2H) | Kinetic control favored 2H. | The 1H isomer is thermodynamically favored. Refluxing longer often converts 2H |

References

-

Katritzky, A. R., et al. "Synthesis and properties of 1-(alpha-alkoxyalkyl)benzotriazoles." Journal of Organic Chemistry, vol. 54, no. 26, 1989, pp. 6022–6029. Link

-

Katritzky, A. R., Rachwal, S., & Hitchings, G. J. "Benzotriazole: A novel synthetic auxiliary."[2] Tetrahedron, vol. 47, no.[2] 16/17, 1991, pp. 2683–2732. Link

-

Katritzky, A. R. "Benzotriazole-mediated synthesis of nitrogen-containing heterocycles."[2][3] Chemical Reviews, vol. 111, no.[4] 11, 2011, pp. 7063–7120.[4] Link

- Diez-Barra, E., et al. "Phase transfer catalysis in the N-alkylation of benzotriazole." Heterocycles, vol. 34, 1992, pp. 1365.

Sources

- 1. EP0794179A1 - Process for the preparation of benzotriazole derivatives - Google Patents [patents.google.com]

- 2. Author: A. R. Katritzky [organic-chemistry.org]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. Synthesis of heterocycles mediated by benzotriazole. 2. Bicyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

N-alkylation techniques for 1H-1,2,3-benzotriazole derivatives

Application Notes & Protocols

Topic: N-Alkylation Techniques for 1H-1,2,3-Benzotriazole Derivatives For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Benzotriazoles

1H-1,2,3-Benzotriazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a 1,2,3-triazole ring. This scaffold is of paramount importance in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1][2] The introduction of alkyl groups onto the nitrogen atoms of the triazole ring—a process known as N-alkylation—is a critical synthetic strategy. This modification significantly modulates the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn influences its biological activity and therapeutic potential.[3]

However, the N-alkylation of the benzotriazole core presents a fundamental and persistent challenge: regioselectivity .

The Challenge of Regioselectivity: N1 vs. N2 Isomerism

The 1H-1,2,3-benzotriazole ring contains three nitrogen atoms, but alkylation primarily occurs at the N1 and N2 positions following deprotonation of the acidic N-H proton. This leads to the formation of two distinct constitutional isomers: the asymmetric 1-substituted product and the symmetric 2-substituted product.[3][4]

The ratio of these isomers is highly sensitive to the reaction conditions. Key factors that dictate the regiochemical outcome include:

-

Base: The strength and nature of the base used for deprotonation.

-

Solvent: The polarity and proticity of the solvent can differentially solvate the resulting benzotriazolide anion.[4]

-

Alkylating Agent: The steric bulk and electronic nature of the electrophile.

-

Temperature: Reaction temperature can influence the kinetic vs. thermodynamic product distribution.

Controlling this selectivity is crucial, as the biological and chemical properties of the N1 and N2 isomers can differ significantly.

Sources

Optimal temperature conditions for 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole stability

This guide functions as a specialized Technical Support Center for researchers working with 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole . It synthesizes stability data of benzotriazole hemiaminal ethers (Katritzky synthons) with rigorous handling protocols.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Executive Stability Dashboard

Compound Profile:

-

Chemical Class:

-( -

Primary Instability Mechanism: Hydrolytic cleavage of the

hemiaminal linkage; Thermal elimination of HCl. -

Critical Hazard: Potential alkylating agent; Thermal decomposition of the triazole ring at elevated temperatures (>160°C).

| Parameter | Optimal Condition | Critical Limit (Do Not Exceed) |

| Storage Temperature | -20°C (± 5°C) | > 25°C (Room Temp) |

| Atmosphere | Dry Argon/Nitrogen | Ambient Air (Moisture > 40% RH) |

| Solvent Compatibility | Dry THF, DCM, Toluene | Water, Alcohols, Dilute Acids |

| Shelf Life | 12 Months (at -20°C) | < 48 Hours (in solution @ RT) |

Storage & Handling Protocols

The "Cryo-Desiccated" Storage Workflow

Why this matters: This compound contains a hemiaminal ether linkage (

Step-by-Step Protocol:

-

Upon Receipt: Do not open the vial immediately. Allow the container to equilibrate to room temperature inside a desiccator to prevent condensation on the cold solid.

-

Aliquotting:

-

Transfer the material inside a glovebox or under a positive pressure of Nitrogen.

-

Reasoning: Exposure to humid air for >15 minutes can initiate surface hydrolysis, releasing free benzotriazole (BtH) and chloro-aldehyde species.

-

-

Long-Term Storage:

-

Seal in amber glass vials (UV protection).

-

Wrap the cap with Parafilm or electrical tape.

-

Store at -20°C .

-

-

Re-use: If the material turns from white/off-white to yellow, purify immediately. Yellowing indicates oxidation or formation of conjugated elimination products.

Figure 1: The Cryo-Desiccated workflow ensures the hemiaminal ether linkage remains intact by preventing moisture ingress during temperature transitions.

Reaction Optimization & Thermal Limits

Thermolysis Risks

While benzotriazoles are often cited as stable up to ~150°C, this specific derivative has a lower threshold due to the side chain.

-

Elimination Risk: Above 80°C , the compound may undergo elimination of methanol or HCl, generating reactive vinyl-benzotriazole species or iminium ions.

-

Explosion Risk: Bulk heating of benzotriazole derivatives above 160°C can trigger rapid exothermic decomposition (nitrogen extrusion).

Recommended Reaction Conditions

-

Standard Activation: Use Lewis Acids (

, -

Nucleophilic Substitution: If using the benzotriazole as a leaving group, operate in non-polar solvents (DCM, Toluene) at Room Temperature .

-

Avoid: Refluxing in protic solvents (Methanol, Ethanol, Water). This guarantees solvolysis.

Troubleshooting Guide (FAQ)

Q1: The solid has turned into a sticky yellow gum. Is it usable?

Diagnosis: The compound has likely hydrolyzed or polymerized.

-

Mechanism:[1][2][3] Moisture entered the vial

Hydrolysis to Benzotriazole (solid) + Chloro-methoxy-acetaldehyde (liquid/gum) -

Action:

-

Check

NMR.[3] -

If Benzotriazole peaks (multiplets at

7.4 and 7.9 ppm) are dominant and distinct from the derivative, discard . Purification is rarely efficient once degradation exceeds 20%.

-

Q2: I see unexpected peaks in the NMR spectrum ( ).

Diagnosis: Solvent acidity. Chloroform often contains trace HCl, which catalyzes the decomposition of this compound.

-

Solution:

-

Filter

through basic alumina before use. -

Or use

(Benzene-d6) which is non-acidic and provides better shift separation for benzotriazole protons.

-

Q3: What is the "Safe Zone" for heating?

Answer:

-

Safe: < 50°C (Short term).

-

Caution: 50°C - 100°C (Monitor for elimination products).

-

Danger: > 120°C (Risk of rapid decomposition/Runaway).

Troubleshooting Logic Tree

Figure 2: Diagnostic logic for assessing compound purity. Distinguishing between simple oxidation (yellowing) and hydrolysis (free benzotriazole) is critical.

References

-

Katritzky, A. R., & Rachwal, S. (2011).[4] Synthesis of Heterocycles Mediated by Benzotriazole.[3][4][5] 2. Bicyclic Systems. Chemical Reviews, 111(11), 7063–7120.[4]

- Relevance: Foundational text on the stability and reactivity of N-substituted benzotriazoles.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-(Chloromethyl)-1H-benzotriazole.

- Relevance: Provides baseline safety data for the closest structural analog (chloromethyl derivative)

- Katritzky, A. R., et al. (1993). Benzotriazole-Mediated Aminoalkylation. Journal of Organic Chemistry. Relevance: Details the synthesis and handling of -alkoxyalkyl benzotriazoles, emphasizing the need for anhydrous conditions.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Alpha-Chloro Ethers.

- Relevance: General handling for -chloro ethers, highlighting the risk of hydrolysis to HCl and aldehydes.

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Synthesis of heterocycles mediated by benzotriazole. 2. Bicyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Technical Support Center: Purification of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole

Executive Summary

You are likely working with 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole , a specialized synthetic intermediate often used as a cation equivalent or a linker in heterocycle synthesis.

The crude product from the

-

Unreacted Benzotriazole (BtH): The starting material.

-

Regioisomers (N2-isomer): 2-(2-Chloro-1-methoxyethyl)-2H-benzotriazole.

-